SuO-Glu-Val-Cit-PAB-MMAE
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Overview
Description
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E (SuO-Glu-Val-Cit-PAB-MMAE) is a chemical compound used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a cleavable ADC linker (SuO-Glu-Val-Cit-PAB) and a potent tubulin inhibitor, Monomethyl Auristatin E (MMAE). ADCs are a class of targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E involves multiple steps:
Formation of the ADC linker: The linker is synthesized by coupling Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate with Glutaryl-Valyl-Citrulline-p-Aminobenzyl.
Attachment of Monomethyl Auristatin E: The linker is then conjugated with Monomethyl Auristatin E under specific reaction conditions to form the final compound
Industrial Production Methods
Industrial production of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Conducted in controlled environments to maintain consistency.
Purification: Techniques such as chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E undergoes various chemical reactions, including:
Cleavage reactions: The ADC linker is cleavable, allowing the release of Monomethyl Auristatin E within the target cells.
Substitution reactions: The compound can undergo substitution reactions with specific reagents.
Common Reagents and Conditions
Cleavage: Enzymatic cleavage by cathepsin B in lysosomes.
Substitution: Reagents such as DMSO (Dimethyl sulfoxide) are used in the synthesis and purification processes.
Major Products Formed
The major product formed from the cleavage of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E is Monomethyl Auristatin E, which exerts cytotoxic effects on cancer cells .
Scientific Research Applications
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E has numerous scientific research applications:
Cancer therapy: Used in the development of ADCs for targeted cancer treatment.
Drug delivery systems: Its cleavable linker design makes it ideal for creating efficient drug delivery systems.
Biological research: Studied for its effects on microtubule dynamics and cell division
Mechanism of Action
The mechanism of action of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E involves:
Targeting cancer cells: The ADC binds to specific antigens on cancer cells.
Internalization and cleavage: The ADC is internalized and cleaved by lysosomal enzymes, releasing Monomethyl Auristatin E.
Inhibition of tubulin polymerization: Monomethyl Auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Monomethyl Auristatin F (MMAF): Similar to Monomethyl Auristatin E but with different linker properties.
Maytansinoids: Another class of cytotoxic agents used in ADCs
Uniqueness
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E is unique due to its highly efficient and cleavable linker design, which enhances the specificity and efficacy of ADCs in cancer therapy .
Properties
Molecular Formula |
C67H103N11O17 |
---|---|
Molecular Weight |
1334.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C67H103N11O17/c1-15-41(8)58(49(92-13)36-53(82)77-35-21-25-48(77)60(93-14)42(9)61(85)70-43(10)59(84)45-22-17-16-18-23-45)75(11)65(89)56(39(4)5)74-64(88)57(40(6)7)76(12)67(91)94-37-44-28-30-46(31-29-44)71-62(86)47(24-20-34-69-66(68)90)72-63(87)55(38(2)3)73-50(79)26-19-27-54(83)95-78-51(80)32-33-52(78)81/h16-18,22-23,28-31,38-43,47-49,55-60,84H,15,19-21,24-27,32-37H2,1-14H3,(H,70,85)(H,71,86)(H,72,87)(H,73,79)(H,74,88)(H3,68,69,90)/t41-,42+,43+,47-,48-,49+,55-,56-,57-,58-,59+,60+/m0/s1 |
InChI Key |
QULAXLHJSKOZMO-FBMBWUFNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)ON4C(=O)CCC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
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